molecular formula C6H9N2O6P-2 B1240013 D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate(2-)

D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate(2-)

Cat. No.: B1240013
M. Wt: 236.12 g/mol
InChI Key: HFYBTHCYPKEDQQ-RITPCOANSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate;  major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate.

Scientific Research Applications

Role in Erythrocyte Function and Metabolic Pathways

Research indicates that D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate(2-) and related compounds play significant roles in erythrocyte function and various metabolic pathways. One study highlighted its involvement in the accumulation of 3-deoxyglucosone (3-DG) in uremic serum, contributing to the formation of advanced glycation end products (AGEs) in diabetic hemodialysis patients. The study also noted the influence of the polyol pathway in the formation of erythrocyte 3-DG and AGEs, suggesting that interventions targeting this pathway could mitigate diabetic and uremic complications associated with AGEs (Tsukushi et al., 1999).

Another study explored the role of erythrocyte 2,3-diphosphoglycerate (2,3-DPG) in enhancing hemoglobin oxygen availability in anemia, revealing a progressive rise in 2,3-DPG and P50 with decreasing hemoglobin concentrations, which underscores the adaptive significance of these compounds in oxygen transport under anemic conditions (Torrance et al., 1970).

Additionally, the role of sphingosine-1-phosphate (S1P) in erythrocyte glycolysis and oxygen release, particularly under high-altitude hypoxia, was elucidated. The study found that erythrocyte S1P levels increase rapidly in response to hypoxia, promoting oxygen release and highlighting a potential therapeutic approach to counteract tissue hypoxia (Sun et al., 2016).

Insights into Erythrocyte Metabolism and Disease Mechanisms

Exploration of erythrocyte metabolism and its alterations in various disease states has been a significant focus. For example, studies on the erythrocyte glucose-6-phosphate dehydrogenase (G6PD) activity revealed its close relationship with free radical production and the protective role of alpha-tocopherol (alpha-T) in reducing lipid peroxidation induced by forced training, indicating potential therapeutic interventions for reducing oxidative stress (Tsakiris et al., 2006).

In another study, a new variant of erythrocytic glucose-6-phosphate dehydrogenase (G-6-PD) was discovered in an Indian population, characterized by its specific enzymatic properties and potential implications for certain hematological conditions (Ishwad & Naik, 2004).

Properties

Molecular Formula

C6H9N2O6P-2

Molecular Weight

236.12 g/mol

IUPAC Name

[(2R,3S)-2,3-dihydroxy-3-(1H-imidazol-5-yl)propyl] phosphate

InChI

InChI=1S/C6H11N2O6P/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4/h1,3,5-6,9-10H,2H2,(H,7,8)(H2,11,12,13)/p-2/t5-,6+/m1/s1

InChI Key

HFYBTHCYPKEDQQ-RITPCOANSA-L

Isomeric SMILES

C1=C(NC=N1)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O

SMILES

C1=C(NC=N1)C(C(COP(=O)([O-])[O-])O)O

Canonical SMILES

C1=C(NC=N1)C(C(COP(=O)([O-])[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate(2-)
Reactant of Route 2
D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate(2-)
Reactant of Route 3
D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate(2-)
Reactant of Route 4
D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate(2-)
Reactant of Route 5
D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate(2-)
Reactant of Route 6
D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate(2-)

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